molecular formula C14H16N2O2S B246237 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide

3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide

Katalognummer B246237
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: NGIUMHSPVOVFKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively in recent years. In

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding to specific enzymes and proteins, leading to their inhibition. For example, it has been shown to bind to the active site of carbonic anhydrase IX, preventing the enzyme from functioning properly. This inhibition can lead to a decrease in pH within the cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments is its potent inhibitory effects on specific enzymes and proteins. This makes it a valuable tool for studying the functions of these molecules in various biological systems. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for the study of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Additionally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to determine the full extent of its therapeutic potential.
Conclusion
In conclusion, 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesemethoden

The synthesis of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl isocyanate. Both methods yield the desired compound in good yields and purity.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent inhibitory effects on certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the selective killing of cancer cells, making it a potential anticancer agent.

Eigenschaften

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

3,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-11-5-6-14(8-12(11)2)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3

InChI-Schlüssel

NGIUMHSPVOVFKO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C

Löslichkeit

41.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.